2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol
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Overview
Description
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol is an organic compound that features a triazole ring, which is known for its diverse biological activities. This compound is of interest in various fields such as medicinal chemistry, due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been shown to have potential antifungal activity, with a possible mode of binding toCandida albicans lanosterol 14α-demethylase .
Mode of Action
Based on the structural similarity to other 1,2,4-triazole derivatives, it can be hypothesized that it may interact with its target through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Given the potential antifungal activity of similar compounds, it may be involved in the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .
Pharmacokinetics
The solubility, stability, and other physicochemical properties of a compound can significantly impact its bioavailability .
Result of Action
Similar compounds have shown potential antifungal activity, suggesting that they may lead to the disruption of fungal cell membrane integrity and function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the solubility and stability of the compound, thereby influencing its bioavailability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol typically involves the reaction of 5-amino-1H-1,2,4-triazole with a suitable thiol compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of microwave irradiation has been reported to enhance reaction rates and yields in the synthesis of triazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: Similar triazole structure but with a different functional group.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with distinct biological activities.
Uniqueness
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol is unique due to the presence of both a sulfanyl group and an ethan-1-ol moiety, which can impart distinct chemical and biological properties compared to other triazole derivatives .
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4OS/c5-3-6-4(8-7-3)10-2-1-9/h9H,1-2H2,(H3,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHHSFSVOOBVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=NNC(=N1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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